molecular formula C8H12O3S B14645079 S-(2,5-Dioxohexan-3-yl) ethanethioate CAS No. 53670-52-3

S-(2,5-Dioxohexan-3-yl) ethanethioate

Cat. No.: B14645079
CAS No.: 53670-52-3
M. Wt: 188.25 g/mol
InChI Key: MILJBBRNKKBYSJ-UHFFFAOYSA-N
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Description

S-(2,5-Dioxohexan-3-yl) ethanethioate: is an organic compound with the molecular formula C8H12O3S . It is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2,5-Dioxohexan-3-yl) ethanethioate typically involves the reaction of a suitable thiol with an acyl chloride or anhydride. One common method is the reaction of ethanethiol with 2,5-dioxohexanoyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: S-(2,5-Dioxohexan-3-yl) ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of S-(2,5-Dioxohexan-3-yl) ethanethioate involves its interaction with specific molecular targets, such as enzymes containing thiol groups. The thioester group can form covalent bonds with the thiol groups of cysteine residues in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • S-Propyl ethanethioate
  • S-(2,5-Dichlorophenyl) ethanethioate
  • S-(3,4-Dichlorophenyl) ethanethioate

Comparison: S-(2,5-Dioxohexan-3-yl) ethanethioate is unique due to its specific structural features, such as the presence of two carbonyl groups and a thioester linkage. These features confer distinct reactivity and biological activity compared to other similar compounds. For example, the presence of the dioxohexanoyl group allows for specific interactions with biological targets that are not possible with simpler thioesters .

Properties

CAS No.

53670-52-3

Molecular Formula

C8H12O3S

Molecular Weight

188.25 g/mol

IUPAC Name

S-(2,5-dioxohexan-3-yl) ethanethioate

InChI

InChI=1S/C8H12O3S/c1-5(9)4-8(6(2)10)12-7(3)11/h8H,4H2,1-3H3

InChI Key

MILJBBRNKKBYSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C(=O)C)SC(=O)C

Origin of Product

United States

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